1,9-Nonanediol, dimethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4248-77-5 |

|---|---|

Molecular Formula |

C11H24O6S2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

9-methylsulfonyloxynonyl methanesulfonate |

InChI |

InChI=1S/C11H24O6S2/c1-18(12,13)16-10-8-6-4-3-5-7-9-11-17-19(2,14)15/h3-11H2,1-2H3 |

InChI Key |

NIYYZZQGQRDTGO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C |

Other CAS No. |

4248-77-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1,9-Nonanediol, Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and putative mechanism of action of 1,9-nonanediol, dimethanesulfonate. The information is curated for professionals in research and drug development who utilize bifunctional alkylating agents.

Core Chemical Identity and Properties

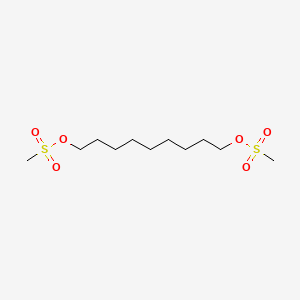

This compound, also known as Nonasulfan, is a chemical compound notable for its structure, which features two methanesulfonate (mesylate) esters at either end of a nine-carbon aliphatic chain.[1] The methanesulfonate groups are excellent leaving groups in nucleophilic substitution reactions, making the molecule a potent bifunctional alkylating agent. This reactivity is the basis for its utility in biological and pharmaceutical research, particularly in studies involving DNA cross-linking.

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Source |

| IUPAC Name | 9-methylsulfonyloxynonyl methanesulfonate | PubChem[1] |

| Molecular Formula | C₁₁H₂₄O₆S₂ | PubChem[1] |

| CAS Number | 4248-77-5 | PubChem[1] |

| Synonyms | Nonasulphan, Nonasulfan, 1,9-Dimethanesulfonyloxynonane, NSC 3052 | PubChem[1] |

Table 2: Computed Molecular Properties

| Property | Value | Source |

| Molecular Weight | 316.4 g/mol | PubChem[1] |

| Exact Mass | 316.10143083 Da | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

| Topological Polar Surface Area | 104 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved via the esterification of the precursor alcohol, 1,9-nonanediol, with methanesulfonyl chloride. This is a standard procedure for the formation of alkyl methanesulfonates.

Reaction: HO-(CH₂)₉-OH + 2 CH₃SO₂Cl → CH₃SO₂O-(CH₂)₉-OSO₂CH₃ + 2 HCl

Detailed Methodology: This protocol is based on general methods for the preparation of alkyl methanesulfonates from alcohols.

-

Reaction Setup: In a nitrogen-purged reaction vessel, dissolve 1,9-nonanediol (1 equivalent) in a suitable aromatic organic solvent such as toluene or xylene. The solution is cooled to a temperature between 0°C and 15°C using an ice bath.

-

Addition of Reagents: To the cooled solution, add methanesulfonyl chloride (2.2 equivalents) dropwise while maintaining the temperature. Following this, a tertiary amine, such as triethylamine (2.2 equivalents), is added dropwise. The tertiary amine acts as a base to neutralize the hydrochloric acid byproduct, forming a salt (e.g., triethylammonium chloride).

-

Reaction Monitoring: The reaction mixture is stirred at the reduced temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting diol.

-

Workup and Purification: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, and finally with an aqueous alkali metal carbonate solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Spectral data for this compound is available and would be expected to show distinct signals for the methyl carbons of the sulfonate groups, the alpha-carbons attached to the oxygen atoms, and the different methylene carbons in the nonane chain.[1]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and to confirm its molecular weight through analysis of its fragmentation pattern.[1] The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.

-

Mechanism of Action: DNA Alkylation

As a bifunctional alkylating agent, this compound is expected to exert its biological effects, particularly cytotoxicity, through the alkylation of nucleophilic sites on biomolecules. The primary target for this class of compounds in a cellular context is DNA.[2] Bifunctional agents are generally more cytotoxic than monofunctional agents because of their ability to form cross-links.[3]

The mechanism involves two sequential nucleophilic substitution (Sₙ2) reactions. The nitrogen atoms in DNA bases, particularly the N7 position of guanine, are highly nucleophilic and prone to attack by alkylating agents.[4]

-

First Alkylation (Mono-adduct formation): One of the methanesulfonate groups is displaced by a nucleophilic site on a DNA base (e.g., N7 of guanine), forming a covalent bond and a mono-adduct.

-

Second Alkylation (Cross-link formation): The second methanesulfonate group at the other end of the nonane chain can then react with a second nucleophilic site.

-

Intrastrand Cross-link: If the second reaction is with a base on the same DNA strand.

-

Interstrand Cross-link: If the second reaction is with a base on the complementary DNA strand. This is a highly cytotoxic lesion as it prevents the separation of the DNA strands, thereby blocking critical cellular processes like replication and transcription.[2][5]

-

This DNA damage, if not repaired by the cell's machinery, can trigger apoptosis (programmed cell death).

References

- 1. This compound | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

1,9-nonanediol, dimethanesulfonate CAS number 4248-77-5

A Technical Guide to 1,9-Nonanediol, Dimethanesulfonate (CAS 4248-77-5) for Researchers and Drug Development Professionals

Introduction

This compound, also known by synonyms such as Nonasulfan and Nonamethylene dimethanesulfonate, is a chemical compound with the CAS number 4248-77-5.[1] Structurally, it is a nine-carbon aliphatic chain with a methanesulfonate (mesylate) group at each terminus. The presence of two mesylate groups, which are excellent leaving groups in nucleophilic substitution reactions, defines this molecule as a bifunctional alkylating agent.

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, chemical reactivity, potential applications in research and drug development, and relevant experimental considerations. Its role as a research chemical is primarily linked to its ability to act as a cross-linking agent, a characteristic shared by many compounds used in cancer chemotherapy.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below. While extensive experimental data is limited, computed properties provide valuable insights into its molecular characteristics.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4248-77-5[1][4] |

| IUPAC Name | 9-methylsulfonyloxynonyl methanesulfonate[1] |

| Synonyms | Nonasulphan, Nonasulfan, 1,9-Dimethanesulfonyloxynonane, Nonamethylene dimethanesulfonate, NSC 3052[1][4] |

| Molecular Formula | C₁₁H₂₄O₆S₂[1][4] |

| Canonical SMILES | CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C[1][4] |

| InChI | InChI=1S/C11H24O6S2/c1-18(12,13)16-10-8-6-4-3-5-7-9-11-17-19(2,14)15/h3-11H2,1-2H3[1][4] |

| InChIKey | NIYYZZQGQRDTGO-UHFFFAOYSA-N[1][4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 316.4 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

| Exact Mass | 316.10143083 Da | PubChem[1] |

| Topological Polar Surface Area | 104 Ų | PubChem[1] |

Chemical Reactivity and Mechanism of Action

The chemical reactivity of this compound is dominated by the two terminal methanesulfonate esters. The mesylate ion (CH₃SO₃⁻) is a stable, weak base, making it an excellent leaving group in Sₙ2 reactions. This renders the terminal carbon atoms of the nonane chain highly electrophilic and susceptible to attack by nucleophiles.

As a bifunctional alkylating agent , the molecule can form covalent bonds at two different sites. In a biological context, this allows it to cross-link macromolecules. The primary target for such agents in the cell is DNA.[5] The nucleophilic N7 atom of guanine bases is particularly susceptible to alkylation.[6] By reacting with two different guanine bases, the compound can create either intrastrand (on the same DNA strand) or interstrand (on opposite DNA strands) cross-links.[3][7] These cross-links disrupt the DNA double helix structure, which inhibits critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6][7]

Experimental Protocols

Specific published protocols detailing the use of this compound are scarce. However, its synthesis from the precursor 1,9-nonanediol follows standard organic chemistry procedures. The following are representative conceptual protocols.

Protocol 1: Conceptual Synthesis of this compound

This protocol describes a general method for the mesylation of a diol.

Objective: To convert the terminal hydroxyl groups of 1,9-nonanediol to methanesulfonate esters.

Materials:

-

1,9-Nonanediol (CAS 3937-56-2)

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Methodology:

-

Reaction Setup: Dissolve 1,9-nonanediol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add a slight excess (e.g., 2.2 to 2.5 equivalents) of triethylamine to the stirred solution.

-

Mesylation: Add methanesulfonyl chloride (2.1 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Purification of Precursor 1,9-Nonanediol

The purity of the starting material is crucial. An industrial patent describes a method for purifying the precursor, 1,9-nonanediol.[8]

Objective: To purify industrial-grade 1,9-nonanediol by removing impurities.

Methodology:

-

Heat and melt industrial-grade 1,9-nonanediol.[8]

-

Wash the molten diol with water four times.[8]

-

Separate the organic phase (the purified diol) from the aqueous phase.

-

This process was reported to significantly reduce the content of impurities like 1,8-octanediol.[8]

Biological Activity and Toxicity

As a bifunctional alkylating agent, this compound is expected to be cytotoxic. This activity is the basis for the use of similar compounds in cancer therapy.[2] By inducing DNA cross-links, the compound triggers cellular DNA damage response pathways, which can lead to the activation of tumor suppressor proteins like p53, resulting in cell cycle arrest and apoptosis.[3][7]

Table 3: Toxicity Data

| Parameter | Value | Source |

| Description | Poison by ingestion and intraperitoneal routes. | Scribd[9] |

| Molecular Weight | 316.47 | Scribd[9] |

Applications in Research and Drug Development

The primary utility of this compound in a research setting is as a bifunctional cross-linking agent .

-

Chemical Synthesis: It can be used to introduce a flexible, nine-carbon aliphatic linker between two nucleophilic moieties in the synthesis of more complex molecules. Its derivatives, such as 1,9-nonanediol dimethacrylate, are used in the production of flexible polymers and dental resins.[10][11]

-

Cancer Research: As a DNA alkylating agent, it can serve as a tool compound to study the mechanisms of DNA damage and repair. It is structurally analogous to other alkanesulfonates like busulfan, which is a clinically used anticancer drug, making it relevant for comparative mechanism-of-action studies.

-

Pharmaceutical Intermediate: The C9 backbone itself is of interest in drug design. The precursor, 1,9-nonanediol, is used in the synthesis of intermediates for the breast cancer drug Fulvestrant, highlighting the utility of this carbon chain length in pharmacologically active molecules.[8]

Safety and Handling

Given its nature as a reactive alkylating agent and its classification as a poison, this compound must be handled with appropriate caution.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemicals.

References

- 1. This compound | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nursingcenter.com [nursingcenter.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Alkylating Agents – Callaix [callaix.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation method of fulvestrant intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. scribd.com [scribd.com]

- 10. polysciences.com [polysciences.com]

- 11. specialchem.com [specialchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,9-Nonanediol Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,9-nonanediol dimethanesulfonate, a bifunctional alkylating agent with potential applications in drug development. This document details the chemical properties, a robust synthesis protocol, and thorough characterization methods for this compound.

Introduction

1,9-Nonanediol dimethanesulfonate, also known as nonamethylene dimethanesulfonate or Nonasulfan, belongs to the class of bifunctional alkylating agents. These compounds are characterized by the presence of two reactive methanesulfonate (mesylate) groups separated by a flexible nine-carbon alkyl chain. The ability of these agents to form covalent bonds with nucleophilic sites on biological macromolecules, particularly DNA, makes them of significant interest in medicinal chemistry and oncology research. The distance between the two functional groups, dictated by the nonane backbone, plays a crucial role in their potential to induce DNA cross-linking, a mechanism of action for many anticancer drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the starting material, 1,9-nonanediol, and the final product, 1,9-nonanediol dimethanesulfonate, is essential for successful synthesis and characterization.

| Property | 1,9-Nonanediol | 1,9-Nonanediol Dimethanesulfonate |

| Molecular Formula | C₉H₂₀O₂ | C₁₁H₂₄O₆S₂ |

| Molecular Weight | 160.25 g/mol [1] | 316.4 g/mol [2] |

| CAS Number | 3937-56-2[1] | 4248-77-5[2] |

| Appearance | White solid[1] | Not specified (typically a solid) |

| Melting Point | 46.4 °C[1] | Not specified |

| Boiling Point | 173 °C at 20 mmHg[1] | Not specified |

| Solubility | Sparingly soluble in water, readily soluble in ethanol.[1] | Not specified |

| IUPAC Name | nonane-1,9-diol[3] | 9-(methylsulfonyloxy)nonyl methanesulfonate[2] |

Synthesis of 1,9-Nonanediol Dimethanesulfonate

The synthesis of 1,9-nonanediol dimethanesulfonate is achieved through the methanesulfonylation of 1,9-nonanediol. This reaction involves the conversion of the terminal hydroxyl groups of the diol into more reactive methanesulfonate esters using methanesulfonyl chloride in the presence of a suitable base.

Synthesis Workflow

References

Unraveling the Cytotoxic Mechanisms of 1,9-Nonanediol Dimethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Nonanediol dimethanesulfonate, a member of the alkyl sulfonate class of compounds, is structurally analogous to the well-characterized chemotherapeutic agent busulfan (1,4-butanediol dimethanesulfonate). While specific research on the mechanism of action of 1,9-nonanediol dimethanesulfonate is limited, its structural similarity to busulfan strongly suggests a comparable mode of cytotoxic activity. This technical guide synthesizes the established mechanism of action of busulfan to infer the putative molecular interactions and cellular consequences of 1,9-nonanediol dimethanesulfonate. The core of this mechanism is the compound's function as a bifunctional alkylating agent, leading to DNA damage and subsequent cell death. This guide will detail the chemical transformations, interactions with cellular macromolecules, and the downstream signaling cascades that culminate in apoptosis.

Introduction

1,9-Nonanediol dimethanesulfonate is a chemical entity characterized by a nine-carbon aliphatic chain flanked by two methanesulfonate ester groups. These methanesulfonate moieties are excellent leaving groups, rendering the terminal carbons of the nonane chain susceptible to nucleophilic attack. This chemical reactivity is the foundation of its presumed biological activity. Its close structural relative, busulfan, has a long history in clinical use for the treatment of chronic myeloid leukemia and as a conditioning agent prior to hematopoietic stem cell transplantation.[1][2] The extensive body of research on busulfan provides a robust framework for understanding the likely mechanism of action of 1,9-nonanediol dimethanesulfonate.

Putative Mechanism of Action

The cytotoxic effect of 1,9-nonanediol dimethanesulfonate is believed to be mediated through its activity as a bifunctional alkylating agent. This process can be broken down into several key steps:

2.1. In Vivo Activation and Formation of Carbonium Ions

Following systemic administration, 1,9-nonanediol dimethanesulfonate is not directly reactive. The methanesulfonate groups undergo hydrolysis, leading to their release and the formation of highly reactive carbonium ions at both ends of the nonane chain.[3][4] This is a critical activation step that transforms the relatively inert parent compound into a potent electrophile.

2.2. DNA Alkylation

The generated carbonium ions are strong electrophiles that readily react with nucleophilic sites on cellular macromolecules, with DNA being the primary target. The N7 position of guanine residues in DNA is particularly susceptible to alkylation by these agents.[2] This reaction involves the formation of a covalent bond between the carbon atom of the nonane backbone and the nitrogen atom of the guanine base.

2.3. Formation of DNA Cross-Links

As a bifunctional agent, 1,9-nonanediol dimethanesulfonate possesses two reactive sites. After the initial alkylation of a guanine residue on one strand of DNA, the second methanesulfonate group at the other end of the nonane chain can react with another nucleophilic site. This can result in two types of DNA cross-links:

-

Intrastrand Cross-Links: The second alkylation event occurs on the same DNA strand, often linking adjacent guanine residues.

-

Interstrand Cross-Links: The second alkylation event occurs on the opposite strand of the DNA double helix, covalently linking the two strands.

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[1][5]

2.4. Cellular Consequences of DNA Damage

The formation of DNA adducts and cross-links triggers a cellular DNA damage response. This can lead to several outcomes:

-

Inhibition of DNA Replication and RNA Transcription: The presence of bulky adducts and cross-links physically obstructs the progression of DNA and RNA polymerases, leading to a halt in these critical cellular processes.[1][5]

-

Cell Cycle Arrest: The DNA damage response pathways can induce cell cycle arrest to allow time for DNA repair.

-

Apoptosis: If the DNA damage is too extensive to be repaired by the cell's machinery, the apoptotic cascade is initiated, leading to programmed cell death.[3]

The overall mechanism is considered to be cell cycle phase-nonspecific, meaning it can affect cells in any phase of the cell cycle.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of 1,9-nonanediol dimethanesulfonate, from its activation to the induction of apoptosis.

Caption: Proposed mechanism of 1,9-nonanediol dimethanesulfonate.

Quantitative Data

| Parameter | Value (for Busulfan) | Reference |

| Plasma Protein Binding | ~32% (irreversible) | [4] |

| Bioavailability (Oral) | Highly variable, ~68% (mean) | [1][3] |

| Metabolism | Primarily hepatic, via glutathione conjugation (CYP3A4 substrate) | [1] |

| Elimination Half-life | Variable, dependent on dosing regimen | [1] |

Experimental Protocols

The elucidation of the mechanism of action described above would involve a series of in vitro and in vivo experiments. While specific protocols for 1,9-nonanediol dimethanesulfonate are not published, the following methodologies, commonly used for alkylating agents like busulfan, would be applicable.

5.1. In Vitro DNA Alkylation Assay

-

Objective: To determine if 1,9-nonanediol dimethanesulfonate directly alkylates DNA.

-

Methodology:

-

Incubate purified calf thymus DNA with varying concentrations of 1,9-nonanediol dimethanesulfonate in a physiologically relevant buffer.

-

After incubation, degrade the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Analyze the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search for the presence of guanine adducts with a mass shift corresponding to the addition of the nonanediol backbone.

-

5.2. Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To assess the extent of DNA damage, including strand breaks and cross-links, in cells treated with the compound.

-

Methodology:

-

Treat a selected cell line (e.g., a cancer cell line) with 1,9-nonanediol dimethanesulfonate for various times and at various concentrations.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA.

-

Subject the slides to electrophoresis. Damaged DNA (with breaks) will migrate out of the nucleus, forming a "comet tail." The extent of the tail is proportional to the amount of damage.

-

Visualize the DNA with a fluorescent dye and quantify the comet tail moment using imaging software.

-

5.3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Culture cells and treat them with 1,9-nonanediol dimethanesulfonate.

-

Harvest the cells at different time points and fix them in ethanol.

-

Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

5.4. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis following treatment.

-

Methodology:

-

Treat cells with 1,9-nonanediol dimethanesulfonate.

-

Harvest the cells and wash them in a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the cells by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain necrotic or late apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Experimental Workflow Diagram

The following diagram outlines a logical workflow for investigating the mechanism of action of a novel alkylating agent like 1,9-nonanediol dimethanesulfonate.

Caption: A typical experimental workflow for mechanism of action studies.

Conclusion

While direct experimental evidence for the mechanism of action of 1,9-nonanediol dimethanesulfonate is not yet available, its structural similarity to busulfan provides a strong basis for a proposed mechanism. As a bifunctional alkylating agent, it is likely to exert its cytotoxic effects through the formation of DNA adducts and cross-links, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the validation of this putative mechanism and for the further characterization of this compound for potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and potential clinical utility of 1,9-nonanediol dimethanesulfonate.

References

bifunctional alkylating agent 1,9-nonanediol, dimethanesulfonate

An In-Depth Technical Guide to the Bifunctional Alkylating Agent 1,9-Nonanediol, Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by its National Service Center number NSC 3052, is a bifunctional alkylating agent with potential applications in cancer research. As a member of the dimethanesulfonate class of compounds, it is expected to exert its cytotoxic effects through the formation of DNA adducts and interstrand cross-links, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core chemical properties, presumed mechanism of action, and detailed experimental protocols for the investigation of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized methodologies for the evaluation of bifunctional alkylating agents, providing a framework for future research.

Chemical and Physical Properties

This compound is the diester of 1,9-nonanediol with methanesulfonic acid. Its fundamental properties are summarized below.[1]

| Property | Value | Source |

| IUPAC Name | 9-(methylsulfonyloxy)nonyl methanesulfonate | PubChem[1] |

| Synonyms | Nonasulphan, Nonasulfan, 1,9-Dimethanesulfonyloxynonane, NSC 3052 | PubChem[1] |

| CAS Number | 4248-77-5 | PubChem[1] |

| Molecular Formula | C₁₁H₂₄O₆S₂ | PubChem[1] |

| Molecular Weight | 316.4 g/mol | PubChem[1] |

| Canonical SMILES | CS(=O)(=O)OCCCCCCCCCOS(=O)(=O)C | PubChem[1] |

Mechanism of Action: DNA Alkylation and Cross-linking

As a bifunctional alkylating agent, this compound possesses two reactive methanesulfonate leaving groups. The proposed mechanism of action involves nucleophilic attack by DNA bases, primarily the N7 position of guanine, leading to the formation of mono-adducts and subsequent interstrand or intrastrand cross-links. These cross-links physically block DNA replication and transcription, triggering the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of sulfonate esters from an alcohol and a sulfonyl chloride.

Materials:

-

1,9-nonanediol

-

Methanesulfonyl chloride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1,9-nonanediol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add at least two equivalents of pyridine to the solution with stirring.

-

Add at least two equivalents of methanesulfonyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Figure 2: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assessment: Clonogenic Survival Assay

This assay determines the long-term effect of the compound on the ability of single cells to form colonies.[2][3][4][5][6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

6-well plates

-

Incubator (37 °C, 5% CO₂)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Harvest and count cells to prepare a single-cell suspension.

-

Seed a predetermined number of cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

Remove the medium, wash the colonies with PBS, and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment concentration to determine the IC₅₀ value.

Detection of DNA Interstrand Cross-links: Alkaline Comet Assay

The alkaline comet assay is a sensitive method to detect DNA strand breaks and can be modified to detect interstrand cross-links.[4][7][8][9][10]

Materials:

-

Treated and control cells

-

Comet assay slides

-

Low melting point agarose (LMA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold or propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and pipette onto a comet assay slide.

-

Allow the agarose to solidify at 4 °C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4 °C.

-

To detect interstrand cross-links, irradiate the slides on ice with a known dose of X-rays or gamma rays to introduce a fixed number of single-strand breaks.

-

Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and analyze the tail moment using appropriate software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of interstrand cross-links.

Analysis of DNA Damage Response: Western Blotting

Western blotting can be used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as H2AX (γH2AX) and CHK2 (p-CHK2).[11][12][13][14][15]

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-p-CHK2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Figure 3: Simplified DNA damage response signaling pathway.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[16][17][18][19]

Materials:

-

Treated and control cells

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20 °C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of DNA damage-induced cell cycle arrest.

Preclinical and Further Studies

Currently, there is a lack of publicly available preclinical data for this compound in animal models. Future research should focus on in vivo efficacy and toxicity studies using relevant cancer models. Additionally, advanced analytical techniques can provide deeper insights into its mechanism of action.

Recommended Future Studies:

-

In Vivo Efficacy: Xenograft or syngeneic tumor models in mice to evaluate the anti-tumor activity of this compound.

-

Pharmacokinetics and Toxicology: Studies to determine the absorption, distribution, metabolism, excretion, and toxicity profile of the compound in animal models.

-

DNA Adduct Analysis: Utilization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific DNA adducts formed by this compound in vitro and in vivo.[20][21][22][23][24]

Conclusion

This compound is a bifunctional alkylating agent with theoretical potential as an anticancer agent. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis and detailed biological evaluation. The provided protocols for assessing cytotoxicity, DNA damage, and effects on cell cycle and signaling pathways will enable researchers to thoroughly investigate the therapeutic potential of this and other related compounds. Further research is warranted to elucidate the specific biological activity and preclinical efficacy of this compound.

References

- 1. This compound | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 7. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]

- 13. Death Receptor-Induced Activation of the Chk2- and Histone H2AX-Associated DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. No WB bands for H2AX at all...! - SDS-PAGE and Western Blotting [protocol-online.org]

- 15. researchgate.net [researchgate.net]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage [frontiersin.org]

An In-depth Technical Guide on the Solubility of 1,9-Nonanediol Dimethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,9-Nonanediol dimethanesulfonate, a bifunctional alkylating agent, plays a role in various chemical syntheses. A thorough understanding of its solubility in organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the expected solubility characteristics of 1,9-nonanediol dimethanesulfonate, detailed experimental protocols for solubility determination, and a structured framework for data presentation. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the necessary tools and methodologies for researchers to generate this data in their own laboratory settings.

Introduction to 1,9-Nonanediol Dimethanesulfonate and its Solubility

1,9-Nonanediol dimethanesulfonate, also known as nonanediol dimesylate or 1,9-bis(methanesulfonyloxy)nonane, is an organic compound with the chemical formula C₁₁H₂₄O₆S₂. Its structure consists of a nine-carbon aliphatic chain (nonane) with methanesulfonate (mesylate) groups at both ends. The long, non-polar alkyl chain suggests solubility in non-polar organic solvents, while the two polar sulfonate ester groups at the termini introduce a degree of polarity that may influence its solubility in more polar organic solvents.

Generally, sulfonate esters are known to have limited solubility in many organic solvents, a factor that can complicate their synthesis and purification.[1][2] The solubility of 1,9-nonanediol dimethanesulfonate in a specific organic solvent will be a balance between the non-polar character of the C9 alkyl chain and the polar nature of the two methanesulfonate groups. It is anticipated that the compound will exhibit better solubility in moderately polar aprotic solvents and may have limited solubility in highly polar protic solvents and very non-polar aliphatic solvents.

Expected Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the polar sulfonate ester groups may allow for some interaction with these solvents. However, the long non-polar alkyl chain is likely to limit high solubility. Some warming may be required to dissolve appreciable amounts.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally good at solvating polar functional groups without the hydrogen-bonding interactions that can sometimes hinder solubility. It is expected that 1,9-nonanediol dimethanesulfonate will exhibit moderate to good solubility in this class of solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The long alkyl chain of the molecule suggests some affinity for non-polar solvents. However, the highly polar sulfonate ester groups will likely reduce its solubility in purely non-polar hydrocarbon solvents like hexane. Aromatic solvents like toluene may offer slightly better solubility due to potential π-stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. It is anticipated that 1,9-nonanediol dimethanesulfonate will have good solubility in chlorinated solvents.

Quantitative Solubility Data

As of the latest literature search, specific quantitative solubility data for 1,9-nonanediol dimethanesulfonate in various organic solvents is not published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording experimentally determined solubility data.

| Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Dichloromethane | Chlorinated | 25 | |||

| Chloroform | Chlorinated | 25 | |||

| Acetone | Ketone | 25 | |||

| Acetonitrile | Nitrile | 25 | |||

| Ethyl Acetate | Ester | 25 | |||

| Methanol | Alcohol (Protic) | 25 | |||

| Ethanol | Alcohol (Protic) | 25 | |||

| Isopropanol | Alcohol (Protic) | 25 | |||

| Dimethylformamide (DMF) | Amide (Aprotic) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 25 | |||

| Toluene | Aromatic | 25 | |||

| Hexane | Aliphatic | 25 |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of 1,9-nonanediol dimethanesulfonate in an organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

1,9-Nonanediol Dimethanesulfonate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or ELSD)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,9-nonanediol dimethanesulfonate to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Determine the mass of the collected filtrate.

-

-

Concentration Analysis (Gravimetric Method):

-

Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial mass of the empty vial.

-

The solubility can then be expressed in g/L or other appropriate units.

-

-

Concentration Analysis (Chromatographic Method - Higher Accuracy):

-

Prepare a series of standard solutions of 1,9-nonanediol dimethanesulfonate of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing these standards using a suitable chromatographic method (e.g., HPLC or GC).

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

-

Data Reporting:

-

Record the solubility data, including the solvent, temperature, and the determined solubility in both g/L and mol/L.

-

Note any relevant observations, such as the rate of dissolution or any changes in the appearance of the solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 1,9-nonanediol dimethanesulfonate.

Caption: Workflow for determining the solubility of a chemical compound in an organic solvent.

Conclusion

While specific, publicly available quantitative data on the solubility of 1,9-nonanediol dimethanesulfonate in organic solvents is scarce, this guide provides researchers with the foundational knowledge and practical methodologies to determine these crucial physical properties. By understanding the expected solubility trends based on its chemical structure and by employing the detailed experimental protocols provided, scientists and drug development professionals can effectively generate the necessary data to facilitate the use of this compound in their research and development endeavors. The provided templates and workflows are designed to ensure a systematic and reproducible approach to solubility determination.

References

Technical Guide: Spectral Analysis of 1,9-Nonanediol, Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1,9-nonanediol, dimethanesulfonate. Due to the limited availability of public domain experimental spectra for this specific compound, this guide also presents predicted spectral characteristics based on its structure and available data for the parent compound, 1,9-nonanediol. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound (also known as nonamethylene dimethanesulfonate) is an organic compound with the chemical formula C₁₁H₂₄O₆S₂. It is a derivative of 1,9-nonanediol where the hydroxyl groups at positions 1 and 9 are converted to mesylate esters. This modification significantly alters the polarity and reactivity of the parent diol, making it a potentially useful bifunctional alkylating agent in organic synthesis and pharmaceutical research. The methanesulfonate groups are good leaving groups, facilitating nucleophilic substitution reactions at the terminal carbons of the nonane chain.

Spectral Data

While direct experimental spectra for this compound are not widely published, its spectral properties can be predicted based on its structure and by comparing with the known spectra of 1,9-nonanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the nonane chain and the methyl groups of the mesylates. The protons on the carbons adjacent to the mesylate groups (C1 and C9) will be the most deshielded.

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbons of the nonane chain and the methyl carbons of the mesylate groups. The carbons attached to the oxygen of the mesylate group (C1 and C9) will be significantly downfield compared to the other methylene carbons. PubChem mentions the existence of a ¹³C NMR spectrum for this compound.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-SO₂- | ~3.0 (s, 6H) | ~37 |

| -O-CH₂- (C1, C9) | ~4.2 (t, 4H) | ~70 |

| -O-CH₂-CH₂- (C2, C8) | ~1.8 (quint, 4H) | ~29 |

| -CH₂- (C3, C7) | ~1.4 (m, 4H) | ~25 |

| -CH₂- (C4, C6) | ~1.3 (m, 4H) | ~29 |

| -CH₂- (C5) | ~1.3 (m, 2H) | ~26 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and the structure of the molecule. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the strong absorptions of the sulfonyl group and the absence of the broad O-H stretch seen in the parent diol.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1350 - 1330 | Strong |

| S=O (symmetric stretch) | 1170 - 1150 | Strong |

| C-O stretch | 1000 - 960 | Strong |

| C-H stretch (alkane) | 2950 - 2850 | Medium-Strong |

| CH₂ bend | 1470 - 1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely involve soft ionization techniques like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization (EI) would likely lead to significant fragmentation. PubChem indicates the availability of GC-MS data.[1]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₄O₆S₂ |

| Molecular Weight | 316.43 g/mol |

| Exact Mass | 316.10 g/mol |

| Predicted Key Fragments (m/z) | M-95 (-SO₃CH₃), M-79 (-SO₃H), fragments from cleavage of the nonane chain. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Transfer the solution to a GC vial.

Data Acquisition:

-

Set the gas chromatograph (GC) parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. A suitable column (e.g., a non-polar or medium-polarity capillary column) should be chosen.

-

Set the mass spectrometer (MS) parameters, including the ionization mode (typically Electron Ionization - EI for GC-MS), mass range, and scan time.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities as it travels through the GC column.

-

As the compound elutes from the GC column, it will enter the MS ion source, where it will be ionized and fragmented.

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, and the detector will record the intensity of each ion.

-

The resulting data will be a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.

Mandatory Visualizations

Caption: NMR Spectroscopy Experimental Workflow.

Caption: ATR-IR Spectroscopy Experimental Workflow.

Caption: GC-MS Analysis Workflow.

References

In-Depth Technical Guide: Thermal Stability of 1,9-Nonanediol, Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected thermal stability of 1,9-nonanediol, dimethanesulfonate. It is important to note that a thorough search of publicly available scientific literature yielded no specific experimental data on the thermal decomposition of this compound. Consequently, this guide synthesizes information from analogous structures, such as other alkane dimethanesulfonates and metal methanesulfonates, to provide a scientifically grounded estimation of its thermal properties and potential degradation pathways.

The guide also details the standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be employed to formally assess the thermal stability of this compound. Furthermore, given that alkylating agents are a significant area of interest in drug development, this document includes a discussion on the potential genotoxicity of sulfonate esters and a visualization of the DNA alkylation and damage response pathway.

Physicochemical Properties

To establish a baseline, the properties of the parent diol, 1,9-nonanediol, are presented. The esterification of the hydroxyl groups with methanesulfonyl chloride to form the dimethanesulfonate would significantly alter these properties, likely increasing the molecular weight, and changing the melting and boiling points.

Table 1: Physicochemical Properties of 1,9-Nonanediol

| Property | Value | Reference |

| Molecular Formula | C9H20O2 | N/A |

| Molecular Weight | 160.26 g/mol | N/A |

| Melting Point | 45-47 °C | N/A |

| Boiling Point | 295 °C | N/A |

Predicted Thermal Stability and Decomposition

While direct TGA and DSC data for this compound are unavailable, the thermal behavior of related compounds can provide valuable insights.

Comparative Analysis:

-

Metal Methanesulfonates: Studies on various bivalent transition metal and alkali rare earth metal methanesulfonates have shown that the onset of mass loss in air generally occurs at temperatures above 400°C. This suggests that the methanesulfonate group itself is thermally robust.

-

Sulfonated Polymers: Research on sulfonated poly(ether ether ketone) (SPEEK) indicates that desulfonation can begin at temperatures as low as 160°C, although this is highly dependent on the presence of a proton source. The sodium salt form of SPEEK shows enhanced thermal stability.

-

Alkyl Sulfonate Esters: The thermal stability of alkyl sulfonate esters is known to be influenced by the nature of the alcohol. Esters of primary alcohols, such as 1,9-nonanediol, are generally more stable than those of secondary or tertiary alcohols.

Based on this information, this compound, as a diester of a primary diol, is predicted to exhibit good thermal stability, with significant decomposition likely occurring at temperatures well above 200°C in an inert atmosphere. The primary decomposition pathways are expected to involve the cleavage of the C-O bond of the ester linkage.

Table 2: Thermal Decomposition Data of Related Methanesulfonate Compounds

| Compound Type | Onset of Decomposition (in Air) | Reference |

| Bivalent Transition Metal Methanesulfonates | > 400 °C | N/A |

| Alkali Rare Earth Metal Methanesulfonates | > 400 °C | N/A |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of decomposition (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0°C) to a temperature beyond any expected transitions (e.g., 300°C) at a constant heating rate, typically 10°C/min. A cooling and second heating cycle may also be performed to investigate the thermal history of the sample.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature and the integrated area of the peaks provide information about the transition temperature and the enthalpy of the transition, respectively.

Mandatory Visualizations

Experimental Workflow

The logical workflow for a comprehensive thermal stability analysis of a compound like this compound is outlined below.

Methodological & Application

Application Notes and Protocols for the Use of 1,9-Nonanediol Dimethanesulfonate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediol dimethanesulfonate is a long-chain aliphatic bifunctional molecule. The presence of two methanesulfonate (mesylate) groups, which are excellent leaving groups, makes this compound a versatile precursor for various polymer synthesis strategies. While specific literature on the polymerization of 1,9-nonanediol dimethanesulfonate is limited, its chemical structure suggests significant potential in the synthesis of novel polymers with applications in drug delivery and material science. These application notes provide an overview of the potential polymerization pathways, detailed experimental protocols based on analogous systems, and potential applications, particularly in the realm of drug development.

Potential Polymerization Pathways

1,9-Nonanediol dimethanesulfonate can potentially be used in two primary types of polymerization reactions:

-

Polycondensation Reactions: The dimethanesulfonate can react with difunctional nucleophiles such as diamines, diols, or dithiols to form polyamines, polyethers, or polythioethers, respectively. The reaction proceeds via nucleophilic substitution, where the nucleophile displaces the methanesulfonate group.

-

Cationic Polymerization: Alkyl sulfonates can act as initiators for the cationic polymerization of various monomers, such as 2-oxazolines. In this case, 1,9-nonanediol dimethanesulfonate could act as a bifunctional initiator, leading to the formation of telechelic polymers or triblock copolymers.

Application in Drug Delivery

Polymers derived from 1,9-nonanediol dimethanesulfonate are of particular interest in drug delivery for several reasons:

-

Biodegradability: The linkages formed during polycondensation (e.g., amine, ether) may be susceptible to hydrolysis or enzymatic degradation, leading to biodegradable polymers.

-

Biocompatibility: The long aliphatic nonane chain can impart hydrophobicity and flexibility to the polymer backbone, potentially enhancing biocompatibility and influencing drug encapsulation and release profiles.

-

Analogy to Busulfan: Alkyl dimethanesulfonates are structurally related to busulfan, an anticancer agent.[1][2][3] Polymers incorporating this moiety could potentially have inherent therapeutic activity or be used to create polymer-drug conjugates for targeted cancer therapy.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of polymers using 1,9-nonanediol dimethanesulfonate. These protocols are based on established methods for similar alkyl disulfonates and related polycondensation and cationic polymerization reactions.

Protocol 1: Synthesis of a Polyamine via Polycondensation

Objective: To synthesize a polyamine by reacting 1,9-nonanediol dimethanesulfonate with a diamine (e.g., 1,6-hexanediamine).

Materials:

-

1,9-Nonanediol dimethanesulfonate

-

1,6-Hexanediamine

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol

-

Nitrogen gas (high purity)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Reagent Addition: Under a nitrogen atmosphere, add equimolar amounts of 1,9-nonanediol dimethanesulfonate and 1,6-hexanediamine to the flask.

-

Solvent and Base: Add anhydrous DMF to dissolve the reactants (concentration ~0.5 M). Add 2.2 equivalents of anhydrous potassium carbonate as a base to neutralize the methanesulfonic acid byproduct.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by techniques such as FT-IR (disappearance of the S=O stretch of the sulfonate) or by periodically taking aliquots and analyzing the molecular weight by GPC. The reaction is typically run for 24-48 hours.

-

Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

-

Purification: Filter the precipitated polymer and wash it extensively with methanol to remove unreacted monomers and salts.

-

Drying: Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.

Characterization:

-

Structure: ¹H NMR, ¹³C NMR, FT-IR

-

Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)

-

Thermal Properties: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)

Protocol 2: Synthesis of a Telechelic Poly(2-ethyl-2-oxazoline) via Cationic Ring-Opening Polymerization (CROP)

Objective: To synthesize a telechelic polymer with a central poly(1,9-nonanediyl) block and two outer poly(2-ethyl-2-oxazoline) blocks, using 1,9-nonanediol dimethanesulfonate as a bifunctional initiator.

Materials:

-

1,9-Nonanediol dimethanesulfonate

-

2-Ethyl-2-oxazoline (freshly distilled over CaH₂)

-

Anhydrous acetonitrile

-

Methanol

-

Diethyl ether

-

Nitrogen gas (high purity)

-

Schlenk line and associated glassware

Procedure:

-

Initiator and Solvent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1,9-nonanediol dimethanesulfonate in anhydrous acetonitrile.

-

Monomer Addition: Add the desired amount of freshly distilled 2-ethyl-2-oxazoline to the initiator solution via syringe. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer blocks.

-

Polymerization: Heat the reaction mixture to 80 °C in a thermostatically controlled oil bath. The polymerization is typically carried out for 12-24 hours. Monitor the reaction by ¹H NMR (disappearance of the monomer peaks).

-

Termination: Terminate the polymerization by adding a solution of methanolic potassium hydroxide or another suitable nucleophile.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.

-

Purification: Decant the solvent and redissolve the polymer in a minimal amount of methanol, then re-precipitate in cold diethyl ether. Repeat this process two more times.

-

Drying: Dry the final polymer under vacuum at room temperature.

Characterization:

-

Structure and End-Group Analysis: ¹H NMR, ¹³C NMR, FT-IR

-

Molecular Weight and Polydispersity: GPC

-

Thermal Properties: DSC, TGA

Data Presentation

The following tables present hypothetical but representative data for polymers that could be synthesized using 1,9-nonanediol dimethanesulfonate. These values are intended to serve as a guide for expected polymer properties.

Table 1: Representative Properties of a Polyamine Synthesized from 1,9-Nonanediol Dimethanesulfonate and 1,6-Hexanediamine (Protocol 1)

| Property | Expected Value |

| Number Average Molecular Weight (Mₙ) ( g/mol ) | 10,000 - 25,000 |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (T₉) (°C) | 40 - 60 |

| Melting Temperature (Tₘ) (°C) | 120 - 150 |

| Decomposition Temperature (Tₔ) (°C) | > 300 |

Table 2: Representative Properties of a Telechelic Poly(2-ethyl-2-oxazoline) (PEtOx) Synthesized via CROP (Protocol 2)

| Property | Expected Value |

| Target Mₙ per PEtOx arm ( g/mol ) | 2,500 |

| Total Mₙ ( g/mol ) | ~5,300 |

| PDI | 1.1 - 1.3 |

| T₉ (°C) | 65 - 75 |

Visualizations

Polymer Synthesis Workflows

Caption: Workflow for polyamine synthesis via polycondensation.

Caption: Workflow for telechelic polymer synthesis via CROP.

Logical Relationship for Drug Delivery Application

References

- 1. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]

Application of 1,9-Nonanediol Dimethanesulfonate as a Hydrogel Cross-linking Agent: A Review of Available Data

Initial investigations into the use of 1,9-nonanediol dimethanesulfonate as a cross-linking agent for hydrogel fabrication have yielded limited specific information within publicly available scientific literature and patent databases. While the chemical structure of 1,9-nonanediol dimethanesulfonate suggests potential reactivity for cross-linking polymers with nucleophilic functional groups, detailed protocols, quantitative data on hydrogel properties, and established applications in drug delivery or tissue engineering are not well-documented.

This report aims to provide a foundational understanding of hydrogel cross-linking principles and outlines general protocols for commonly used cross-linking strategies. This information can serve as a guide for researchers and drug development professionals interested in exploring novel cross-linking agents like 1,9-nonanediol dimethanesulfonate.

General Principles of Hydrogel Cross-linking

Hydrogels are three-dimensional (3D) networks of hydrophilic polymers that can absorb and retain large amounts of water. The formation of a stable hydrogel network requires the interconnection of polymer chains through a process called cross-linking. This can be achieved through physical or chemical methods.[1][2] Chemical cross-linking involves the formation of covalent bonds between polymer chains, resulting in mechanically robust and stable hydrogels.[3]

The choice of cross-linking agent is critical as it significantly influences the hydrogel's properties, including:

-

Swelling ratio: The amount of water a hydrogel can absorb.

-

Mechanical strength: The ability to withstand deformation.

-

Degradation rate: The time it takes for the hydrogel to break down in a physiological environment.

-

Biocompatibility: The ability to perform its function without eliciting an adverse immune response.[4][5]

Potential Mechanism of Action for 1,9-Nonanediol Dimethanesulfonate

1,9-nonanediol dimethanesulfonate (NDS) is a bifunctional molecule containing two methanesulfonate (mesylate) groups. Mesylates are excellent leaving groups in nucleophilic substitution reactions. Therefore, NDS could potentially cross-link polymers containing nucleophilic functional groups such as amines (-NH2) or hydroxyls (-OH).

The proposed cross-linking reaction would involve the nucleophilic attack of the polymer's functional groups on the carbon atoms attached to the mesylate groups of NDS, leading to the formation of a stable ether or amine linkage and the displacement of the methanesulfonate ions.

References

- 1. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 2. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradable Hydrogels Based on Chitosan and Pectin for Cisplatin Delivery [mdpi.com]

- 4. Chitosan Hydrogels Based on the Diels–Alder Click Reaction: Rheological and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Protein Cross-Linking with a Focus on 1,9-Nonanediol Dimethanesulfonate